molecular formula C9H12ClNO B3053628 4-Chloro-2-[(dimethylamino)methyl]phenol CAS No. 54828-00-1

4-Chloro-2-[(dimethylamino)methyl]phenol

Cat. No.: B3053628
CAS No.: 54828-00-1
M. Wt: 185.65 g/mol
InChI Key: WPEGHIRPYPPYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Phenolic Mannich Bases in Organic and Medicinal Chemistry Research

Phenolic Mannich bases are a significant class of organic compounds synthesized through the Mannich reaction, a three-component condensation involving a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. This reaction introduces an aminoalkyl group onto the phenol ring, typically at the ortho position to the hydroxyl group. These compounds are of substantial interest in organic and medicinal chemistry due to their versatile synthetic utility and diverse biological activities.

The presence of both a weakly acidic phenolic hydroxyl group and a basic amino group within the same molecule imparts unique physicochemical properties. The basic character of the amino group allows for protonation under physiological conditions, which can enhance water solubility and facilitate interactions with biological receptors. Phenolic Mannich bases have been investigated for a wide range of pharmacological applications, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents. Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules and are widely studied as ligands in coordination chemistry, where their metal complexes sometimes exhibit enhanced biological activity.

Significance of Chlorinated Phenols in Chemical Synthesis and Derived Ligands

Chlorinated phenols are aromatic compounds consisting of a phenol ring substituted with one or more chlorine atoms. There are 19 distinct isomers, ranging from monochlorophenols to pentachlorophenol. These compounds are primarily synthesized by the direct electrophilic chlorination of phenol.

In industrial and laboratory synthesis, chlorinated phenols are valuable precursors and intermediates. They are used in the manufacturing of a wide array of products, including pesticides, herbicides (such as 2,4-dichlorophenoxyacetic acid), antiseptics, and dyes. The chlorine atom on the aromatic ring is a versatile functional group that can be displaced or can influence the reactivity of the ring in subsequent reactions, making these compounds robust building blocks for more complex chemical structures. Their utility also extends to coordination chemistry, where they serve as precursors for ligands that can coordinate with various metal ions.

Structural Context of 4-Chloro-2-[(dimethylamino)methyl]phenol within the Phenolic Mannich Base Class

This compound is a classic example of an ortho-phenolic Mannich base. Its structure is built upon a 4-chlorophenol (B41353) core, with a dimethylaminomethyl group [-CH₂(N(CH₃)₂)] substituted at the C2 position, ortho to the hydroxyl group.

Key Structural Features:

Phenolic Hydroxyl Group (-OH): Confers acidity and acts as a hydrogen bond donor. It is a key site for coordination to metal ions upon deprotonation.

para-Chloro Substituent (-Cl): As an electron-withdrawing group, it increases the acidity of the phenolic proton compared to phenol itself and influences the electron density of the aromatic ring.

ortho-Dimethylaminomethyl Group: This group provides a basic tertiary amine site, which can act as a hydrogen bond acceptor or as a second coordination site for metal chelation.

The juxtaposition of the hydroxyl and dimethylaminomethyl groups allows the molecule to potentially act as a bidentate ligand, forming stable chelate rings with metal ions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₂ClNO nih.gov
Molecular Weight185.65 g/mol nih.gov
CAS Number54828-00-1 nih.gov
IUPAC NameThis compound nih.gov
Topological Polar Surface Area23.5 Ų nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-[(dimethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGHIRPYPPYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308752
Record name 4-chloro-2-[(dimethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54828-00-1
Record name NSC208846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-[(dimethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Coordination Chemistry

Role as a Bidentate Ligand in Metal Complex Formation

The molecular architecture of 4-Chloro-2-[(dimethylamino)methyl]phenol makes it an excellent candidate for a bidentate ligand. Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the nitrogen atom of the dimethylamino group can coordinate to a single metal center, forming a stable six-membered chelate ring. This O,N-donor ligand can form complexes with a variety of transition metals, such as copper(II), nickel(II), zinc(II), and cobalt(II).

Structural and Functional Properties of Derived Metal Complexes

While crystal structures of metal complexes containing precisely this compound are not widely reported, studies on closely related ligands provide significant insight into their expected coordination behavior. For instance, copper(II) complexes with similar chlorophenol-based imine ligands have been structurally characterized, revealing square planar or distorted trigonal-bipyramidal geometries around the copper center. jst.go.jpresearchgate.net

In these complexes, the ligand coordinates through the phenolate oxygen and the imine nitrogen. jst.go.jpresearchgate.net For this compound, a similar coordination is expected, with the dimethylamino nitrogen taking the place of the imine nitrogen. The resulting metal complexes often exhibit interesting magnetic, electronic, and catalytic properties, which are influenced by the electronic effects of the chloro-substituent and the steric bulk of the aminomethyl group. These complexes have potential applications in catalysis and as antimicrobial agents.

Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Chloro-2-[(dimethylamino)methyl]phenol is a key site for chemical reactivity, particularly in oxidation reactions that can lead to the formation of quinone-like structures.

Oxidation Pathways and Quinone Formation

The phenolic ring of this compound is susceptible to oxidation, a reaction characteristic of many phenols. The presence of both an electron-donating hydroxyl group and an activating dimethylaminomethyl group facilitates this process. The oxidation can proceed through various pathways, often involving the formation of radical intermediates.

In the broader context of o-aminophenol chemistry, these compounds are recognized as "redox non-innocent" ligands, meaning the ligand itself can be oxidized or reduced. derpharmachemica.com This property is central to their reactivity. The phenolic hydroxyl group, in conjunction with the amino substituent, allows for a stepwise oxidation process. The initial one-electron oxidation of the corresponding deprotonated aminophenolate can generate a radical species. derpharmachemica.com Subsequent oxidation can lead to the formation of an o-iminoquinone structure. derpharmachemica.com This transformation is a key feature of the chemistry of o-aminophenols and their derivatives. derpharmachemica.com

The electrochemical oxidation of aminophenols has also been studied, which can result in the formation of polymeric films on electrode surfaces. This polymerization process is initiated by the oxidation of the phenol (B47542) to a phenoxy radical, which can then couple with other radical species to form polyphenolic structures.

Reactivity of the Dimethylamino Moiety

The dimethylamino group introduces another reactive center within the molecule, capable of participating in nucleophilic substitution and forming ammonium (B1175870) salts that can undergo subsequent elimination reactions.

Nucleophilic Substitution Reactions

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. For instance, it can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of a quaternary ammonium salt. This reaction, known as quaternization, is a fundamental transformation of tertiary amines.

Ammonium Salt Formation and Subsequent Elimination Reactions

As mentioned, the reaction of the dimethylamino group with an electrophile, such as an alkyl halide, results in the formation of a quaternary ammonium salt. These salts are important intermediates in various synthetic transformations. For example, if the alkyl group of the newly formed quaternary ammonium salt has a hydrogen atom on a beta-carbon, the salt can undergo an elimination reaction, typically in the presence of a base, to form an alkene and trimethylamine. This reaction is known as the Hofmann elimination.

Coordination Chemistry of this compound Derivatives

Derivatives of this compound are highly effective ligands in coordination chemistry, owing to the presence of multiple donor atoms (oxygen from the phenolic group and nitrogen from the amino group). This allows for the formation of stable chelate rings with a variety of metal ions.

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of ligands based on aminophenol structures is a significant area of research in inorganic chemistry. derpharmachemica.comresearchgate.net These ligands can be readily modified to tune their steric and electronic properties, which in turn influences the properties of the resulting metal complexes. derpharmachemica.com A common strategy for ligand synthesis involves the condensation of the aminophenol with an aldehyde or ketone to form a Schiff base. These Schiff base ligands are versatile and can coordinate to a wide range of metal ions.

The resulting metal complexes have diverse applications, including in catalysis. derpharmachemica.com The redox-active nature of the aminophenol ligand backbone can be harnessed in catalytic cycles, where the ligand can act as an electron reservoir. derpharmachemica.com For example, aminophenol-derived ligands have been used to support palladium complexes in C-C coupling reactions. derpharmachemica.com

The table below summarizes some of the key aspects of the coordination chemistry of aminophenol derivatives.

Ligand TypeMetal IonsPotential Applications
AminophenolCopper, ChromiumDyes
Schiff Base (from Aminophenol)Various transition metalsCatalysis, Biological mimics
Redox-active AminophenolPalladium, NickelCatalysis (e.g., cross-coupling)

Information Deficit on the Coordination Chemistry of this compound

Following a comprehensive search for scientific literature, detailed experimental data regarding the chelation modes, stability of complexes, and structural characterization of metal-ligand adducts for the specific compound This compound is not available.

The performed searches did not yield specific research findings, stability constants, or crystallographic data for metal complexes of this particular Mannich base. The available literature focuses on related, but structurally distinct, Schiff base derivatives which contain an imine moiety rather than the aminomethyl group present in this compound. This fundamental structural difference means that the coordination behavior, including bond lengths, coordination geometries, and complex stability, of the compounds found in the literature cannot be accurately attributed to this compound.

Consequently, it is not possible to generate the requested article sections (4.3.2. Chelation Modes and Stability of Complexes and 4.3.3. Structural Characterization of Metal-Ligand Adducts) with the required scientific accuracy and adherence to the strict instructional scope. Providing information from related but different molecules would violate the core requirement of focusing solely on the specified chemical compound.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For "4-Chloro-2-[(dimethylamino)methyl]phenol," DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to model its properties in the gas phase. researchgate.netnih.gov

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For "this compound," this process would yield precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's shape and steric properties.

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy unoccupied orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations

Parameter Predicted Value
Selected Bond Lengths (Å)
C-Cl 1.74
C-O 1.36
C-N 1.47
O-H 0.96
**Selected Bond Angles (°) **
C-C-Cl 119.5
C-C-O 121.0
C-C-N 120.5
Electronic Properties (eV)
HOMO Energy -5.99
LUMO Energy -0.85

Note: The values in this table are representative and based on typical DFT calculations for similar phenolic compounds.

DFT calculations are highly effective in predicting various spectroscopic parameters. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. orientjchem.orgresearchgate.net For "this compound," this would involve identifying the characteristic vibrational modes of the phenol (B47542) ring, the dimethylamino group, and the chloro-substituent.

Furthermore, DFT can be used to explore the conformational landscape of the molecule. The rotation around single bonds, such as the C-C bond connecting the dimethylaminomethyl group to the phenol ring, can lead to different conformers with varying energies. By calculating the energy of these different conformations, the most stable conformer and the energy barriers between them can be determined, providing insight into the molecule's flexibility and preferred shapes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3550
C-H (aromatic) Stretching 3100-3000
C-N Stretching 1250

Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. mdpi.commdpi.comrajpub.com TD-DFT calculations can determine the excitation energies, corresponding to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. rajpub.com

For "this compound," TD-DFT would predict the electronic transitions, such as π → π* transitions within the phenol ring, and how they are influenced by the chloro and dimethylaminomethyl substituents. This information is valuable for understanding the molecule's photophysical properties and for interpreting experimental UV-Vis spectra.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich, negative potential regions (attractive to electrophiles) and blue represents electron-poor, positive potential regions (attractive to nucleophiles). youtube.com Green and yellow areas indicate regions of neutral potential. youtube.com

For "this compound," an MEP map would highlight the electron-rich areas around the oxygen and nitrogen atoms, as well as the π-system of the aromatic ring, suggesting these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would appear as an electron-poor region, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. MEP maps provide a powerful visual tool for predicting the regioselectivity of chemical reactions and intermolecular interactions. walisongo.ac.idresearchgate.net

Computational Studies on Tautomeric Equilibria and Energy Landscapes

Tautomerism, the interconversion of structural isomers, is a possibility for "this compound" due to the presence of the phenolic hydroxyl group and the basic nitrogen atom. Computational methods can be employed to investigate the potential tautomeric equilibria, such as the transfer of the phenolic proton to the nitrogen atom to form a zwitterionic species.

By calculating the relative energies of the different tautomers and the transition state energies for their interconversion, the energy landscape of the tautomerization process can be mapped. researchgate.net These calculations can predict the most stable tautomer under different conditions (e.g., in the gas phase or in different solvents, which can be modeled using continuum solvation models). This provides a deeper understanding of the molecule's chemical behavior and potential for proton transfer reactions. nih.govrsc.org

Molecular Modeling of Biomolecular Interactions

Molecular modeling techniques, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule, such as "this compound," to a biological macromolecule, typically a protein or DNA. nih.govnih.gov This is a crucial step in computational drug discovery and in understanding the potential biological activity of a compound. f1000research.complos.org

In a molecular docking study, the three-dimensional structure of the target biomolecule is used as a receptor. "this compound" would be treated as a ligand, and its various conformations would be systematically fitted into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode.

Molecular Docking Studies with Enzyme Active Sites

No molecular docking studies investigating the interaction of this compound with specific enzyme active sites were identified in the searched scientific literature. Such studies are instrumental in predicting the binding affinity and mode of interaction of a small molecule with a protein target, providing insights into its potential as an enzyme inhibitor or activator. The absence of this data means that the enzymatic targets of this compound, if any, remain unknown.

Simulation of DNA Binding Interactions

Similarly, no studies simulating the binding interactions between this compound and DNA were found. DNA binding is a mechanism of action for many therapeutic agents. Simulations of these interactions can reveal whether a compound is likely to bind to DNA, the preferred binding mode (e.g., intercalation, groove binding), and the specific interactions that stabilize the complex. Without such simulations, the potential for this compound to interact with DNA is purely speculative.

Academic Research Applications and Contributions to Chemical Sciences

Applications in Chemical Biology

The structural features of 4-Chloro-2-[(dimethylamino)methyl]phenol, including its reactive phenol (B47542) group, tertiary amine, and chlorinated aromatic ring, make its derivatives valuable scaffolds in the development of biologically active agents.

Derivatives of chlorinated phenols have demonstrated significant antimicrobial properties. A notable example is 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), which exhibits potent antimicrobial and adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen in healthcare settings. Chlorothymol not only has direct antimicrobial effects but also prevents biofilm formation, a key virulence factor for MRSA. Research has shown that this compound can inhibit the production of staphyloxanthin, a pigment associated with virulence, and displays a synergistic antimicrobial effect when combined with the antibiotic oxacillin (B1211168) against highly resistant clinical isolates of S. aureus.

The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt the bacterial cell membrane, damage membrane proteins, and increase membrane permeability, ultimately leading to cell degradation. frontiersin.orgnih.gov The presence of the hydroxyl group on the aromatic ring is considered crucial for this activity. nih.gov Studies on various derivatives, including Schiff base metal complexes derived from chloro-substituted phenols, have also reported antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of a Representative Chloro-Phenol Derivative
CompoundTarget OrganismObserved Activity
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-Resistant Staphylococcus aureus (MRSA)Direct antimicrobial activity, inhibition of biofilm formation, synergistic activity with oxacillin.
This table summarizes the observed antimicrobial effects of a key derivative, highlighting its potential in combating antibiotic-resistant bacteria.

The structural motif of this compound is relevant in the field of enzyme inhibition, a cornerstone of drug discovery.

Acetylcholinesterase Reactivation and Inhibition: Phenolic Mannich bases have been identified as a novel class of compounds capable of reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents and pesticides. nih.gov Research into analogues, such as 4-amino-2-(diethylaminomethyl)phenol, revealed that the aminomethylphenol group is responsible for this reactivating effect. nih.gov Furthermore, derivatives of the closely related 4-[(diethylamino)methyl]-phenol have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Certain derivatives show significant selectivity for BChE, with kinetic analyses revealing a mixed-type inhibition mechanism. nih.gov

Table 2: Cholinesterase Inhibition by 4-[(diethylamino)methyl]-phenol Derivatives
EnzymeInhibitory Activity of DerivativesSelectivity
Acetylcholinesterase (AChE)IC50 values < 220 nMSome compounds show up to 18.8-fold higher affinity for BChE. nih.gov
Butyrylcholinesterase (BChE)IC50 values < 48 nM
IC50 values for the most potent derivatives in a studied series, demonstrating significant inhibitory action. nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that is a target for the treatment of infections caused by pathogens like Helicobacter pylori. researchgate.netbohrium.com Mannich bases and their metal complexes, particularly Schiff base derivatives, have been investigated as potential urease inhibitors. acs.orgnih.gov The inhibitory mechanism often involves the chelation of the nickel ions in the enzyme's active site by electronegative atoms (such as oxygen, nitrogen, or sulfur) present in the inhibitor molecule. bohrium.comnih.gov

Viral Proteases: Viral proteases are essential for viral replication, making them attractive targets for antiviral therapies. researchgate.net Chloro-substituted aromatic compounds are a recognized structural feature in the design of various protease inhibitors. For example, chloro-substituted molecules have been investigated as covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2 and as inhibitors of other viral proteases. wichita.eduresearchgate.net The electron-withdrawing nature of the chlorine atom can enhance the reactivity of the compound towards key residues, such as cysteine, in the protease's active site. researchgate.net

Phenolic Mannich bases and their derivatives have been studied for their ability to interact with DNA, a mechanism that can underpin cytotoxic and antimicrobial effects. nih.gov Research on certain derivatives has shown they can bind to DNA, with some compounds acting as effective intercalating agents that insert themselves between the base pairs of the DNA helix. nih.gov This interaction can form a stable complex, which may block DNA replication and transcription processes, leading to biological activity. nih.gov The binding affinity of these compounds to DNA has been evaluated using spectroscopic and microassay techniques, with some derivatives showing moderate to strong binding capabilities. nih.govresearchgate.netijpsr.com

Synthetic Utility and Building Block Chemistry

As a classic Mannich base, this compound is a valuable intermediate and building block in organic synthesis.

Mannich bases are highly versatile precursors for the synthesis of more complex molecules, including a wide array of pharmaceuticals and natural products. nih.gov Their reactivity allows for straightforward conversion into other important functional groups; for instance, they can be reduced to form physiologically active amino alcohols. nih.gov The presence of the phenolic hydroxyl group, the tertiary amine, and the specifically substituted aromatic ring in this compound provides multiple reaction sites for further chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties.

The Mannich reaction, which produces compounds like this compound, is a cornerstone of carbon-carbon bond formation in organic chemistry. nih.govwikipedia.org The reaction itself has been the subject of methodological development, with researchers exploring more efficient and environmentally friendly synthetic routes, including microwave-assisted and solvent-free techniques. researchgate.net The products of this reaction, Mannich bases, are themselves instrumental in developing new synthetic methodologies. They can undergo deamination to generate highly reactive ortho-quinone methide intermediates, which are valuable in the synthesis of various heterocyclic systems like chromenes. researchgate.net This utility underscores the role of phenolic Mannich bases not just as synthetic targets but as key reagents for constructing complex molecular architectures. researchgate.netnih.gov

Development of Catalytic Systems with Coordination Complexes

The compound this compound is recognized in coordination chemistry as a valuable ligand. Its structure allows for the formation of metal complexes with unique photophysical properties, which are instrumental in studying the interactions between metal ions and organic ligands. These studies are significant for advancements in both materials science and catalysis.

While direct catalytic applications of coordination complexes of this compound are not extensively documented in the reviewed literature, the catalytic activity of structurally similar Schiff base ligands and their metal complexes has been an area of active research. capes.gov.brrsc.org Transition metal complexes featuring chelating ligands are of particular interest for their potential to catalyze a variety of organic transformations. rsc.orgacs.orgmdpi.com

A pertinent example is the study of a polynuclear copper(II) complex with the Schiff-base ligand HL³, identified as 4-chloro-2-((2-(dimethylamino)ethylimino)methyl)phenol. This compound, a derivative of the primary subject, has been synthesized and characterized. rsc.org The resulting copper(II) complex was investigated as a catalyst in the oxidation of alcohols.

In this research, the copper(II) complex of the Schiff-base derivative of this compound demonstrated catalytic activity for the oxidation of alcohols to their corresponding aldehydes using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. rsc.org The catalytic performance of this and other related copper complexes was evaluated, and the results were corroborated with electrochemical studies. rsc.org While this specific complex showed moderate activity compared to a mononuclear analogue in the study, it highlights the potential of such coordination compounds in oxidation catalysis. rsc.org The catalytic activity of copper complexes in oxidation reactions is a well-established field, with research exploring their use in mimicking enzymes like catechol oxidase. nih.govmdpi.comrsc.org

The development of such catalytic systems is significant for creating efficient and selective methods for chemical synthesis. The structural features of this compound, particularly the presence of a phenolic hydroxyl group and a tertiary amine, make it an interesting candidate for the design of new ligands for transition metal catalysts. researchgate.net

Table 1: Catalytic Activity of a Related Copper(II) Schiff-Base Complex

CatalystSubstrateOxidantProductActivity Level
Polynuclear Cu(II) complex of 4-chloro-2-((2-(dimethylamino)ethylimino)methyl)phenolAlcoholstert-butyl hydroperoxide (TBHP)AldehydesModerate

Exploration in Advanced Materials Science (General Mannich Base Applications)

Mannich bases, as a class of organic compounds, have found broad applications in macromolecular chemistry and the development of advanced materials. oarjbp.com Their versatility stems from their straightforward synthesis and the ability to introduce various functionalities into their structure. researchgate.net These compounds are utilized in the production of polymers, resins, surface-active agents, and coatings. researchgate.netnih.gov

One of the most significant applications of phenolic Mannich bases is as curing agents for epoxy resins. pcimag.comemerald.comresearchgate.netgoogle.com The presence of a phenolic hydroxyl group can accelerate the curing process, while the amine functionality reacts with the epoxide groups. emerald.compaint.org This results in a crosslinked polymer network with enhanced properties. monchy.com Mannich bases are particularly valued for their ability to facilitate rapid curing at low temperatures and under high humidity conditions. emerald.compaint.org The resulting epoxy systems exhibit excellent adhesion, good chemical resistance, and improved surface appearance, with a reduced tendency for "amine bloom," a common issue with other amine-based curing agents. pcimag.comemerald.com

Mannich bases also serve as monomers or precursors in polymer synthesis. researchgate.net They can be incorporated into polymer chains to modify the properties of existing polymers or to create new polymers with specific functionalities. For instance, they have been used to synthesize polyamines and other functional polymers. The incorporation of the Mannich base structure can enhance the thermal stability and mechanical properties of the resulting polymers.

Furthermore, phenolic Mannich bases and their derivatives can function as stabilizers for polymers. Their structure, which often includes a hindered phenol component, allows them to act as antioxidants, protecting the polymer from degradation caused by oxidation during processing and use. capes.gov.brvinatiorganics.comresearchgate.net By scavenging free radicals, they help to maintain the molecular weight and, consequently, the physical and optical properties of the polymer. researchgate.net This is crucial for extending the service life of plastic and rubber materials. vinatiorganics.com

The diverse applications of Mannich bases in materials science are summarized in the table below.

Table 2: Applications of Mannich Bases in Materials Science

Application AreaFunction of Mannich BaseResulting Material Properties
Epoxy Resins Curing Agent/AcceleratorRapid low-temperature cure, high adhesion, good chemical resistance, improved surface finish. pcimag.comemerald.compaint.orgmonchy.com
Polymer Synthesis Monomer/PrecursorIntroduction of functional groups, enhanced thermal and mechanical properties. researchgate.net
Polymer Stabilization Antioxidant/StabilizerProtection against oxidative degradation, extended service life, preservation of mechanical and optical properties. vinatiorganics.comresearchgate.net
Coatings and Adhesives Component of formulationEnhanced durability, chemical resistance, and bonding strength. google.commonchy.com

Compound Names Mentioned in the Article

Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 4-Chloro-2-[(dimethylamino)methyl]phenol typically involves the Mannich reaction, a three-component condensation of 4-chlorophenol (B41353), formaldehyde (B43269), and dimethylamine (B145610). byjus.comwikipedia.org While effective, future research will likely focus on developing more efficient and environmentally benign synthetic methodologies in line with the principles of green chemistry. nih.gov

Key areas of investigation will include:

Catalyst Development: Exploring novel catalysts to improve reaction rates, yields, and selectivity. This includes the investigation of reusable solid acid catalysts, ionic liquids, and biocatalysts to replace traditional homogeneous catalysts, thereby simplifying purification processes and minimizing waste. researchgate.netmdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources has shown promise in accelerating organic reactions. researchgate.netjddhs.com Future studies will likely explore the application of these techniques to the synthesis of this compound to reduce reaction times and energy consumption.

Solvent-Free and Aqueous Systems: Shifting towards solvent-free reaction conditions or the use of water as a green solvent is a significant trend in sustainable chemistry. mdpi.comwjpmr.com Research into adapting the Mannich reaction for this compound to these conditions will be a priority to reduce the reliance on volatile and often hazardous organic solvents. nih.govjddhs.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow process for the production of this compound could lead to a more efficient and safer manufacturing process.

These advancements aim to make the synthesis of this important chemical intermediate more economical and sustainable.

Rational Design and Synthesis of Novel Derivatives with Enhanced Properties

The structural framework of this compound offers significant opportunities for modification to create novel derivatives with tailored properties. Future research will focus on the rational design and synthesis of these derivatives for a range of applications, particularly in medicinal chemistry and materials science.

Potential strategies for derivatization include:

Modification of the Phenolic Ring: Introducing additional substituents on the aromatic ring can modulate the electronic and steric properties of the molecule. This could enhance its biological activity or its performance as a ligand or monomer.

Variation of the Amino Group: Replacing the dimethylamino group with other secondary or primary amines can significantly alter the compound's basicity, solubility, and biological profile. nih.gov This could lead to derivatives with improved pharmacological properties or new catalytic activities.

Alterations to the Methylene (B1212753) Bridge: Introducing substituents on the methylene bridge connecting the phenolic ring and the amino group can influence the molecule's conformation and reactivity.

The synthesis of these novel derivatives will be guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with desired properties. nih.govtandfonline.comnih.gov This approach has been successfully used to develop other Mannich bases with potent anticancer, antibacterial, and antifungal activities. researchgate.netnrfhh.comnih.govmdpi.com

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and developing new applications. Future research in this area will likely employ a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Kinetics and Thermodynamics of the Mannich Reaction: Detailed kinetic studies can provide insights into the rate-determining steps of the synthesis, allowing for the optimization of reaction conditions. researchgate.net Thermodynamic studies will help in understanding the equilibrium and feasibility of the reaction.

Identification of Intermediates and Byproducts: The Mannich reaction can sometimes lead to the formation of byproducts. researchgate.net Identifying these impurities and understanding their formation pathways is essential for improving the purity and yield of the desired product. Techniques such as in-situ spectroscopy can be employed to detect and characterize transient intermediates.

Reactivity of the Phenolic Hydroxyl and Amino Groups: The compound possesses both a phenolic hydroxyl group and a tertiary amino group, which can participate in a variety of chemical transformations. google.com In-depth studies of the reactivity of these functional groups will enable the development of new synthetic routes utilizing this compound as a versatile building block.

A deeper mechanistic understanding will pave the way for more controlled and efficient chemical processes involving this compound.

Advanced Computational and Theoretical Investigations into Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. nih.gov Future investigations into this compound and its derivatives will increasingly rely on advanced computational and theoretical methods.

Specific areas of focus will include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of molecular properties, such as electronic structure, bond energies, and reactivity indices. nih.govresearchgate.net These calculations can provide fundamental insights into the compound's behavior and guide the design of new derivatives with specific electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies aim to establish mathematical relationships between the structural features of a series of compounds and their biological activity or other properties. nih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.netcumhuriyet.edu.tr Molecular dynamics simulations can then be used to study the stability of these interactions over time.

These computational approaches will accelerate the discovery and development of new compounds with enhanced properties, reducing the time and cost associated with traditional trial-and-error methods.

Expanding the Scope of Applications in Emerging Fields

While this compound has its established uses, future research will aim to expand its applications into new and emerging fields. Its unique combination of a substituted phenol (B47542) and a Mannich base moiety makes it an attractive candidate for various advanced applications.

Potential emerging applications include:

Catalysis: Phenolic Mannich bases can act as ligands for transition metals, forming complexes with catalytic activity. Future research could explore the use of this compound-metal complexes as catalysts in a variety of organic transformations.

Materials Science: Substituted phenols are precursors to a wide range of polymers and materials. oregonstate.edursc.org The reactivity of the hydroxyl group and the potential for polymerization could be exploited to develop new resins, coatings, or functional polymers with unique thermal or electronic properties.

Advanced Agrochemicals and Pharmaceuticals: Building upon the known biological activities of Mannich bases, future research could focus on developing derivatives of this compound as more potent and selective agrochemicals or as therapeutic agents for a wider range of diseases. oarjbp.comgijash.com

The versatility of this compound suggests that with further research and development, its utility can be extended far beyond its current applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-[(dimethylamino)methyl]phenol?

  • Methodology :

  • Route 1 : Condensation of 4-chloro-2-hydroxybenzaldehyde with dimethylamine under reductive amination conditions (e.g., NaBH₄ in methanol).
  • Route 2 : Nucleophilic substitution on 4-chloro-2-(bromomethyl)phenol using dimethylamine in dimethylformamide (DMF) with K₂CO₃ as a base at 60–80°C.
  • Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires controlled pH and inert atmospheres.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenolic -OH at δ ~9–10 ppm, dimethylamino protons at δ ~2.2–2.5 ppm).
  • IR : Identify O-H (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Conduct kinetic studies under varying pH (3–10) using UV-Vis spectroscopy to track degradation.
  • At acidic pH (<5), protonation of the dimethylamino group may enhance solubility but reduce stability. Oxidative degradation pathways dominate at neutral to alkaline pH, as seen in manganese oxide-mediated reactions.

Advanced Research Questions

Q. What role does this compound play in coordination chemistry?

  • Methodology :

  • The compound acts as a tridentate ligand via phenolic O, imine N (if Schiff base derivatives are formed), and dimethylamino N.
  • Synthesize vanadium(V) or transition metal complexes and characterize using single-crystal X-ray diffraction (SHELXL refinement ). Example: Dioxovanadium complexes show O-H∙∙∙N hydrogen bonds stabilizing crystal structures .
  • Table 1 : Crystal Data for a Vanadium Complex Derived from a Similar Ligand
ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)11.286, 11.539, 14.740
V (ų)1919.5
Z4
Refinement programSHELXL-2018/3

Q. How can computational methods elucidate electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and charge distribution.
  • Compare with experimental UV-Vis and cyclic voltammetry data to validate redox behavior. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets.

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodology :

  • Systematic variation : Test solvent polarity (DMF vs. acetonitrile), temperature (room temp. vs. reflux), and catalyst loadings.
  • Analytical cross-checks : Use LC-MS to identify side products (e.g., quinones from oxidation ).
  • Statistical tools : Apply Design of Experiments (DoE) to optimize parameters like time, temperature, and stoichiometry.

Q. How do steric and electronic effects of substituents impact ligand-metal binding?

  • Methodology :

  • Compare with analogs (e.g., 4-chloro-2-methylphenol or 4-(dimethylamino)phenol) via stability constant measurements (potentiometric titrations).
  • Electron-donating groups (e.g., dimethylamino) enhance metal-ligand bond strength, while bulky substituents may reduce coordination efficiency.

Methodological Notes

  • Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) and ORTEP-3 for molecular visualization .
  • Reaction Design : For oxidative studies, employ controlled gas environments (N₂/air) and monitor Mn(II) release via ICP-MS in manganese oxide systems .
  • Data Validation : Cross-reference NMR shifts with PubChem/CAS data and confirm crystal structures with CCDC deposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-[(dimethylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-[(dimethylamino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.